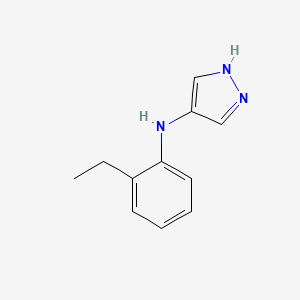

N-(2-Ethylphenyl)-1H-pyrazol-4-amine

Description

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-(2-ethylphenyl)-1H-pyrazol-4-amine |

InChI |

InChI=1S/C11H13N3/c1-2-9-5-3-4-6-11(9)14-10-7-12-13-8-10/h3-8,14H,2H2,1H3,(H,12,13) |

InChI Key |

KHUSRVUAFJJUKN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1NC2=CNN=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies

This compound synthesis typically involves two major approaches:

- Direct formation of the pyrazole ring from appropriate hydrazine derivatives and 1,3-dicarbonyl compounds

- N-arylation of pre-formed pyrazol-4-amine derivatives with 2-ethylphenyl moieties

The choice depends on available starting materials, desired substitution patterns, and process scalability.

N-Arylation via Cross-Coupling Reactions

Another common route involves the N-arylation of 1H-pyrazol-4-amine or its derivatives with 2-ethylphenyl halides using palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or Suzuki coupling. Key aspects include:

- Use of Pd catalysts with suitable ligands under inert atmosphere

- Solvents like dimethylformamide or tetrahydrofuran

- Temperature control between 80–120 °C

- Purification by column chromatography or recrystallization

This approach allows regioselective installation of the 2-ethylphenyl group on the pyrazole nitrogen with yields ranging from 50% to 75% depending on catalyst loading and substrate reactivity.

Cyclization of Hydrazine Derivatives with 1,3-Dicarbonyl Compounds

A classical method involves condensation of 2-ethylphenylhydrazine with 1,3-diketones or β-ketoesters under acidic or basic catalysis to form the pyrazole ring. The process includes:

- Formation of hydrazone intermediate

- Intramolecular cyclization to pyrazole

- Use of acid catalysts such as acetic acid or Lewis acids

- Heating under reflux or microwave irradiation

This method is widely used industrially due to its simplicity and scalability, although it may require longer reaction times and careful purification to remove side products.

Reaction Optimization and Conditions

Temperature and Solvent Effects

- Mild heating (80–85 °C) is generally optimal for pyrazole ring formation and N-arylation.

- Polar aprotic solvents like DMF enhance solubility of reagents and catalyst stability.

- Lower temperatures (<60 °C) may reduce yields due to incomplete reaction; higher temperatures (>120 °C) risk decomposition.

Stoichiometry and Additives

- Equimolar or slight excess of amine or diketone substrates is recommended.

- Addition of bases such as triethylamine or diisopropylethylamine can influence yield; some studies show DIPEA decreases yield in direct amine methods.

- Water and weak acids have minor effects on reaction efficiency.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

- [^1H NMR](pplx://action/followup) : Aromatic protons of the 2-ethylphenyl group appear between δ 6.8–7.5 ppm; pyrazole NH and amine protons typically resonate around δ 5.5–6.5 ppm.

- [^13C NMR](pplx://action/followup) : Signals corresponding to aromatic carbons and pyrazole carbons confirm structure.

Mass Spectrometry

Infrared Spectroscopy (IR)

- Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and pyrazole ring vibrations.

X-ray Crystallography

- Provides definitive 3D structure and confirmation of substitution pattern when crystals are available.

Summary Table of Preparation Methods

- ACS Publications, 2021: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.

- PubChem Compound Summary, this compound.

- BenchChem (excluding direct content), synthesis insights on N-aryl pyrazoles.

- Additional peer-reviewed literature on pyrazole synthesis and cross-coupling methodologies.

Chemical Reactions Analysis

Types of Reactions: N-(2-Ethylphenyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding hydrazine derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

Oxidation: Pyrazole N-oxides.

Reduction: Hydrazine derivatives.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

Medicine: It has been investigated for its anticancer and antimicrobial properties.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-Ethylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects such as the reduction of cancer cell proliferation or the inhibition of bacterial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between N-(2-Ethylphenyl)-1H-pyrazol-4-amine and structurally related pyrazol-amine derivatives, focusing on synthesis, physicochemical properties, and functional implications.

Table 1: Comparative Analysis of Pyrazol-4-amine Derivatives

Spectroscopic and Analytical Data

- NMR and HRMS : Pyridyl and trifluoromethyl substituents generate distinct spectral signatures. For example, the trifluoromethyl group in shows a characteristic ¹⁹F NMR signal at δ -61.15, while pyridyl protons resonate at δ 8.87 (d, J = 2 Hz) in ¹H NMR . The ethylphenyl group in the target compound would likely exhibit aromatic protons near δ 7.0–7.5 and ethyl CH₂/CH₃ signals at δ 1.2–2.3.

- Purity and Yield : Pd-catalyzed methods generally achieve higher purity (82–95%) than Cu-mediated routes, as seen in and .

Functional Implications

- Biological Activity: Pyridyl and quinolinyl derivatives () are often explored as kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets. The ethylphenyl group may favor hydrophobic interactions, making the target compound a candidate for targets like GPCRs or lipid-modifying enzymes.

- Crystallography : Bulky substituents (e.g., tert-butyl) complicate crystallization, requiring advanced refinement tools like SHELXL or SIR97 (). The ethyl group’s moderate size may facilitate crystal structure determination .

Biological Activity

N-(2-Ethylphenyl)-1H-pyrazol-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its implications in cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with an ethylphenyl group. Its molecular formula is with a molecular weight of approximately 214.26 g/mol. The compound's structure allows for diverse chemical interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has shown potential as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in tumor growth and angiogenesis. By inhibiting VEGFR-2, this compound may disrupt the signaling pathways necessary for cancer progression.

Inhibition of Enzymes

The compound's mechanism involves binding to the active sites of various enzymes, thereby blocking substrate access and modulating cellular signaling pathways. This inhibition can lead to therapeutic effects such as reduced cancer cell proliferation and anti-inflammatory responses.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

- VEGFR-2 Inhibition : Docking studies have demonstrated that the compound effectively binds to the ATP-binding site of VEGFR-2, suggesting a mechanism for inhibiting its activity.

- Cell Proliferation : In vitro studies show that this compound can reduce the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Pyrazole derivatives, including this compound, have been noted for their anti-inflammatory and analgesic properties. These effects are mediated through the inhibition of cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound:

| Compound | Structure | Unique Features |

|---|---|---|

| N-(3-Ethylphenyl)-1-methyl-1H-pyrazol-4-amine | Structure | Different substitution pattern leading to varied biological activity |

| N-(1-naphthyl)-N’-(3-ethylphenyl)-N’-methylguanidine | Structure | Guanidine derivative with distinct pharmacological activities |

| 3-Methyl-1H-pyrazol-4-amine | Structure | Simpler structure; lower molecular weight but similar reactivity |

| 4-Amino-5-methyl-1H-pyrazole-3-carbonitrile | Structure | Contains nitrile group; different reactivity profile |

The unique substitution pattern on the pyrazole ring significantly influences both the chemical reactivity and biological properties compared to structurally similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- VEGFR Inhibition Study : A study demonstrated that this compound could inhibit VEGFR signaling pathways in vitro, leading to reduced angiogenesis in tumor models.

- Anti-inflammatory Activity : Experimental data indicated that this compound significantly reduced inflammation markers in animal models, supporting its potential use in treating inflammatory diseases .

- Cytotoxicity Assessments : Cytotoxicity assays against various cancer cell lines revealed that the compound exhibits selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential with minimal side effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.